2-Benzoylthiophene
Overview
Description
2-Benzoylthiophene is a chemical compound with the molecular formula C11H8OS and a molecular weight of 188.25 . It appears as an off-white to tan powder .
Synthesis Analysis
Thiophene derivatives, including 2-Benzoylthiophene, can be synthesized through various methods such as electrophilic, nucleophilic, or radical reactions . For instance, one method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of 2-Benzoylthiophene consists of a thiophene ring attached to a benzoyl group . The infrared spectrum of the compound conforms to its structure .Chemical Reactions Analysis
Thiophene and its derivatives, including 2-Benzoylthiophene, undergo various types of reactions such as acylation, alkylation, bromination, chlorination, and others . These reactions are influenced by the sulfur atom in the thiophene ring and any substituents on the ring .Physical And Chemical Properties Analysis
2-Benzoylthiophene has a molecular weight of 188.25 . It appears as an off-white to tan powder . Its melting point is 56-58 °C (lit.) and boiling point is 300 °C (lit.) . The density is estimated to be 1.2061 .Scientific Research Applications
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Thiophene Substitution Chemistry
- Application: 2-Benzoylthiophene can undergo various substitution reactions, including nucleophilic, electrophilic, and radical reactions . These reactions are well-investigated methods and are used in the modern chemistry of thiophene .
- Method: The specific method of application or experimental procedure depends on the type of substitution reaction being carried out .
- Results: The outcomes of these reactions can lead to the formation of various substituted thiophenes .
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Synthesis of 2-Substituted Benzo[b]Thiophene
- Application: 2-Benzoylthiophene can be used in the synthesis of 2-substituted benzo[b]thiophenes . These compounds have broad biological properties and diverse applications in the field of materials science .
- Method: A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed .
- Results: A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) . The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .
- Photoreaction with Phenol or Indole
- Application: 2-Benzoylthiophene can undergo photoreaction with phenol or indole . This reaction can be used to study the photochemical properties of 2-Benzoylthiophene .
- Method: The specific method of application or experimental procedure would require access to the full text of the referenced article .
- Results: The outcomes of this reaction would also require access to the full text of the referenced article .
Safety And Hazards
2-Benzoylthiophene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only in well-ventilated areas or outdoors .
Future Directions
While the specific future directions for 2-Benzoylthiophene are not mentioned in the retrieved sources, the demand for new materials and medicines encourages the search for new methods of synthesizing thiophene derivatives, as well as improving existing ones . This includes the development of cheaper, environmentally friendly, yet still effective and selective reaction procedures .
properties
IUPAC Name |
phenyl(thiophen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYFUJJWTRPARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159191 | |
Record name | Phenyl 2-thienyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylthiophene | |
CAS RN |
135-00-2 | |
Record name | 2-Benzoylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 2-thienyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoylthiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 2-thienyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 2-thienyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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